[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H4ClN3O2S |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-6-8-4-9-10(6)3-5/h1-4H |
InChI Key |
JJDGPAIQSHBVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of theTriazolo[1,5-a]pyridine Core
The triazolo[1,5-a]pyridine heterocycle is typically synthesized starting from appropriate hydrazide or aminopyridine derivatives. Key preparative routes include:
Cyclization of Acetohydrazide Derivatives with Arylidenemalononitriles:
A convenient method reported involves the reaction of 2'-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of base such as piperidine. This leads to the formation of triazolo[1,5-a]pyridines either directly or via intermediates such as 1-acetamidopyridones. This synthetic approach allows the formation of the fused triazolo ring onto the pyridine nucleus under mild conditions with good yields.Acetylation of 1-Aminopyridones:
Another route involves acetylation of 1-aminopyridones, which also yields the triazolo[1,5-a]pyridine system. This method is useful when starting from aminopyridone precursors and allows flexibility in substitution patterns on the pyridine ring.
Representative Preparation Procedure from Patent Literature
A typical procedure adapted from patent sources for preparing substituted triazolo sulfonyl chlorides is summarized below:
This method is detailed in patent AU3532984A and related family patents, which describe the preparation of sulfonyl chlorides on triazolo-fused pyrimidines and pyridines with good yields and selectivity.
Reaction Conditions and Optimization
Temperature Control:
Sulfonation reactions are typically conducted at low temperatures (0 to 5 °C) to minimize side reactions.Solvent Choice:
Chlorosulfonic acid can be used neat or in solvents such as dichloromethane or chloroform for better control.Reaction Time:
Sulfonation is generally rapid (minutes to hours), but the subsequent chlorination and purification steps may require longer times.Purification:
The sulfonyl chloride products are purified by recrystallization or silica gel chromatography to remove sulfonic acid impurities and unreacted starting materials.
Summary Table of Preparation Methods
Additional Notes and Research Findings
The sulfonyl chloride group is highly reactive and serves as a versatile intermediate for further derivatization, such as formation of sulfonamides by reaction with amines.
Substituents on the triazolo or pyridine ring influence the sulfonation regioselectivity and reaction rate.
The synthetic methods described have been successfully applied to produce herbicidal and pharmaceutical derivatives based on the triazolo sulfonyl chloride scaffold.
Alternative synthetic routes to the triazolo core allow for structural diversification before sulfonyl chloride introduction, enabling access to a broad range of analogs.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with azinium-N-imines and nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base such as triethylamine.
Cycloaddition Reactions: Copper acetate is often used as a catalyst in the presence of nitriles.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Triazolylbutadiene: Formed from the ring-opening reactions of triazolopyridines.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine derivatives, including [1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride, have applications in therapeutic and material science research . These compounds, referred to as TAZ compounds, can inhibit AXL receptor tyrosine kinase function and can be used in the treatment of diseases and conditions that are mediated or ameliorated by the inhibition of AXL receptor tyrosine kinase function .
Pharmaceutical Applications
- AXL Receptor Tyrosine Kinase Inhibition TAZ compounds can inhibit AXL receptor tyrosine kinase function, useful in treating proliferative conditions such as cancer . Cancers treatable by these compounds include colon, gastric, breast, lung, acute myeloid leukemia, thyroid, ocular, prostate, ocular melanoma, ovarian, renal, skin, or squamous cell carcinoma .
- Anti-inflammatory and Antioxidative Activity Certain 1,2,4-triazolo[1,5-a]pyridines have anti-inflammatory and antioxidative activity. They can reduce carrageenan- and dextran-induced inflammation in rats and have antioxidative radical scavenging activity . These compounds have also increased heat stress resistance, reduced the formation of advanced glycation end products, and extended life span in Caenorhabiditis elegans .
- RORγt Inverse Agonists [1,2,4]Triazolo[1,5-a]pyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists . These compounds exhibit strong RORγt inhibitory activity and favorable pharmacokinetic profiles. One such compound, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a ), has shown dose-dependent inhibition of IL-17A production in a mouse IL-18/23-induced cytokine expression model .
Material Science Applications
- Organic Semiconductors
- (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide is used in molecular pharmacology .
- Coatings
- (9,9-dioctyl-2,7-divinylenefluorenylene)-alt-co-(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene)] is applied to create a coating .
Table of Pharmacokinetic Profiles of Triazolopyridine Derivatives
| Compound | BA (%) | AUC p.o. (nM h) | CL/CL u (L h –1 kg –1) | VD ss (L/kg) | t1/2 p.o. (h) | t1/2 i.v. (h) |
|---|---|---|---|---|---|---|
| 1 | 48 | 490 | 2.0/46 | 1.6 | 0.7 | 0.7 |
| 3a | 47 | 840 | 1.1/5.3 | 0.77 | 1.2 | 1.4 |
| 4f | 110 | 2300 | 1.1/4.5 | 1.1 | 1.1 | 1.0 |
| 5a | 120 | 15000 | 0.15/1.1 | 0.80 | 3.6 | 3.9 |
Additional Applications
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
(a) 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride (CAS: 1315367-30-6)
- Molecular Formula : C₆H₃ClN₄O₄S
- Molecular Weight : 262.63 g/mol
- Key Differences: The nitro group (-NO₂) at the 6-position replaces the hydrogen atom in the parent compound, increasing molecular weight by ~45 g/mol. The sulfonyl chloride group is located at the 2-position instead of the 6-position.
(b) 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula : C₆H₄BrN₃
- Molecular Weight : ~214.02 g/mol (estimated)
- Key Differences :
Heterocyclic Core Analogues
(a) [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
- Example : Triazolo[1,5-a]pyrimidine sulfonamides.
- Key Differences: Pyrimidine (6-membered ring with two nitrogen atoms) replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
(b) [1,2,4]Triazolo[1,5-a]pyrazine Derivatives
- Example : Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines.
- Key Differences :
Research Findings and Trends
- Synthetic Flexibility : The sulfonyl chloride group in [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride enables versatile derivatization, as seen in the synthesis of pyridazine sulfonates (e.g., compound 7a in ).
- Safety and Handling : Like other sulfonyl chlorides, the compound requires stringent safety measures (gloves, ventilation) due to its corrosive and reactive nature .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride is a member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Research indicates that [1,2,4]triazolo[1,5-a]pyridine compounds can inhibit AXL receptor tyrosine kinase function. This inhibition is crucial as the Gas6/Axl signaling pathway is implicated in various proliferative conditions such as cancer. The inhibition of this pathway can disrupt cell proliferation and survival mechanisms associated with tumor growth .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Inhibits cell proliferation through the modulation of the PI3K/Akt signaling pathway.
- Anti-inflammatory Properties : Demonstrated by reducing carrageenan- and dextran-induced inflammation in animal models.
- Antioxidant Effects : Certain derivatives exhibit radical scavenging activity and enhance heat stress resistance in model organisms like Caenorhabditis elegans .
- Antimicrobial Activity : Selective inhibition of Chlamydia trachomatis growth without affecting host cells has been observed with related sulfonyl compounds .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that yield compounds with high purity. Characterization methods such as NMR and LC/MS are employed to confirm the structure and purity of synthesized compounds.
Table 1: Summary of Biological Activities
Recent Studies
- Anticancer Research : A study demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibited significant inhibition of tumor cell lines through molecular docking studies targeting c-Met/VEGFR-2 kinase activity .
- Anti-inflammatory Effects : Another investigation reported that specific compounds within this class reduced inflammation markers significantly in preclinical models .
- Antimicrobial Efficacy : Novel derivatives were shown to selectively impair Chlamydia trachomatis growth while maintaining host cell viability, indicating a promising avenue for drug development against this pathogen .
Q & A
Q. Advanced Functionalization
- Nucleophilic Substitution : Replace the sulfonyl chloride group with amines or thiols under mild conditions (e.g., CHCl, 0°C, with N-methylamine) .
- Palladium-Catalyzed Cross-Coupling : Substitute bromine at the 8-position with cyano groups using Zn(CN) and Pd catalysts (e.g., 80°C in DMF) .
- Heterocycle Fusion : React with maleic anhydride or trichloromethyl reagents to introduce fused rings or electrophilic substituents .
How do reaction conditions (solvent, catalyst, temperature) impact spiro vs. non-spiro product formation?
Advanced Reaction Design
Spirocyclic derivatives require cyclic ketones (e.g., cyclohexanone) in acetic acid, while non-spiro products form with linear reagents (e.g., trichloroacetaldehyde). Temperature control (60–100°C) and solvent polarity (acetic acid vs. acetonitrile) dictate regioselectivity. For example, cyclohexanone yields spiro compounds with 62–65% purity, whereas chloral favors trichloromethyl-substituted derivatives .
How can computational modeling predict reactivity or bioactivity of sulfonyl chloride derivatives?
Q. Advanced Computational Analysis
- DFT Calculations : Optimize molecular geometries to assess sulfonyl chloride electrophilicity (LUMO energy < -1.5 eV suggests high reactivity) .
- Molecular Docking : Screen derivatives against enzymes (e.g., PDE10 or mGlu5 receptors) to prioritize synthesis. For example, triazolo-pyridine sulfonamides show herbicidal activity via acetolactate synthase inhibition .
How should researchers address discrepancies in elemental analysis or spectral data?
Q. Data Contradiction Analysis
- Recalibrate Instruments : Ensure NMR spectrometers are referenced to TMS and IR detectors are baseline-corrected.
- Repeat Under Controlled Conditions : Minor deviations (<0.5% in elemental analysis) may arise from hygroscopicity; dry samples under vacuum before testing .
- Cross-Validate : Combine LC-MS (for molecular ion peaks) with NMR if phosphonate derivatives are present .
What are the stability and storage recommendations for sulfonyl chloride derivatives?
Q. Advanced Handling
- Storage : Keep at -20°C under argon, sealed in amber vials to prevent hydrolysis.
- Stability Tests : Monitor decomposition via NMR (e.g., sulfonyl chloride hydrolysis to sulfonic acid produces downfield shifts at δ 10–12 ppm) .
Which bioactivity assays are suitable for evaluating triazolo-pyridine sulfonamide derivatives?
Q. Advanced Bioactivity Screening
- Antimicrobial Testing : Use agar diffusion assays against S. aureus or E. coli (MIC values <10 µg/mL indicate potency) .
- Enzyme Inhibition : Measure IC against PDE10 or retinol-binding proteins via fluorescence polarization .
- Herbicidal Activity : Conduct greenhouse trials on A. thaliana with post-emergence foliar application (50–200 g/ha effective dose) .
What are common pitfalls in scaling up triazolo-pyridine syntheses?
Q. Process Chemistry
- Exothermic Reactions : Use jacketed reactors for temperature control during ketone cyclization.
- Byproduct Formation : Optimize stoichiometry to minimize spiro byproducts (e.g., reduce ketone excess to <1.2 eq) .
- Workup Efficiency : Replace vacuum filtration with centrifugal partitioning for high-viscosity mixtures .
How can regioselectivity in triazolo-pyridine functionalization be controlled?
Q. Advanced Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
